molecular formula C16H15NO3S B1586893 1-(Isocyano(tosyl)methyl)-2-methoxybenzene CAS No. 263389-53-3

1-(Isocyano(tosyl)methyl)-2-methoxybenzene

Cat. No.: B1586893
CAS No.: 263389-53-3
M. Wt: 301.4 g/mol
InChI Key: BTXVFJYPHAIAST-UHFFFAOYSA-N
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Description

1-(Isocyano(tosyl)methyl)-2-methoxybenzene is a compound that belongs to the class of isocyanides, which are known for their unique reactivity and versatility in organic synthesis. This compound features an isocyano group attached to a benzene ring substituted with a tosylmethyl group and a methoxy group. The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isocyano(tosyl)methyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzyl chloride with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloride by the isocyano group, facilitated by the tosylmethyl group. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyano(tosyl)methyl)-2-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Electrophiles: Alkyl halides, acyl chlorides

Major Products:

    Heterocycles: Benzotriazines and other nitrogen-containing heterocycles

    Substituted Benzenes: Products with various substituents depending on the electrophile used

Scientific Research Applications

1-(Isocyano(tosyl)methyl)-2-methoxybenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Isocyano(tosyl)methyl)-2-methoxybenzene involves its reactivity as an isocyanide. The isocyano group can coordinate with metal ions, participate in nucleophilic and electrophilic reactions, and undergo cyclization to form heterocycles. These reactions are facilitated by the electron-donating methoxy group and the electron-withdrawing tosyl group, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

    p-Toluenesulfonylmethyl isocyanide (TosMIC): A closely related compound used in similar synthetic applications.

    2-Methoxybenzyl isocyanide: Another isocyanide with a methoxy group on the benzene ring.

Uniqueness: 1-(Isocyano(tosyl)methyl)-2-methoxybenzene is unique due to the combination of the tosylmethyl and methoxy groups, which enhance its reactivity and versatility in organic synthesis. This combination allows for the formation of a wide range of products through various reaction pathways, making it a valuable intermediate in both academic and industrial research.

Properties

IUPAC Name

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-8-10-13(11-9-12)21(18,19)16(17-2)14-6-4-5-7-15(14)20-3/h4-11,16H,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXVFJYPHAIAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377999
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263389-53-3
Record name 1-[Isocyano[(4-methylphenyl)sulfonyl]methyl]-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263389-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[Isocyano(4-methylbenzene-1-sulfonyl)methyl]-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Isocyano(tosyl)methyl)-2-methoxybenzene

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